1-Nitronaphthalene-2-diazonium 1-Nitronaphthalene-2-diazonium
Brand Name: Vulcanchem
CAS No.: 46384-06-9
VCID: VC19632811
InChI: InChI=1S/C10H6N3O2/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13(14)15/h1-6H/q+1
SMILES:
Molecular Formula: C10H6N3O2+
Molecular Weight: 200.17 g/mol

1-Nitronaphthalene-2-diazonium

CAS No.: 46384-06-9

Cat. No.: VC19632811

Molecular Formula: C10H6N3O2+

Molecular Weight: 200.17 g/mol

* For research use only. Not for human or veterinary use.

1-Nitronaphthalene-2-diazonium - 46384-06-9

Specification

CAS No. 46384-06-9
Molecular Formula C10H6N3O2+
Molecular Weight 200.17 g/mol
IUPAC Name 1-nitronaphthalene-2-diazonium
Standard InChI InChI=1S/C10H6N3O2/c11-12-9-6-5-7-3-1-2-4-8(7)10(9)13(14)15/h1-6H/q+1
Standard InChI Key GESAHNLNDZGORQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])[N+]#N

Introduction

Nomenclature and Structural Identity

The compound’s IUPAC name, 7-nitronaphthalene-2-diazonium, reflects the systematic numbering of the naphthalene ring system, where the nitro group occupies position 7 and the diazonium group resides at position 2. This nomenclature discrepancy arises from alternative numbering conventions for naphthalene derivatives, which may prioritize the orientation of substituents relative to the fused aromatic rings. The molecular formula, C10H6N3O2+\text{C}_{10}\text{H}_{6}\text{N}_{3}\text{O}_{2}^{+}, and a molecular weight of 200.17 g/mol confirm its identity as a monocationic species .

Structural Characterization

The SMILES notation \text{C1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+]#N} delineates the connectivity of the naphthalene backbone, nitro group, and diazonium moiety. X-ray crystallography and spectral data (UV-Vis, IR, NMR) further validate the planar aromatic structure, with the nitro group inducing electron-withdrawing effects that modulate the diazonium group’s stability .

Synthesis and Preparation

Diazotization of Nitroaminonaphthalene

The primary synthesis route involves diazotization of 1-amino-2-nitronaphthalene or 2-amino-1-nitronaphthalene under acidic conditions. In a modified Schiemann reaction, nitroamine fluoborate salts are diazotized in tetrahydrofuran (THF), yielding 1-fluoro-2-nitronaphthalene and 2-fluoro-1-nitronaphthalene in 10–15% yields . This method avoids the use of aqueous media, enhancing the stability of the diazonium intermediate.

Reaction Conditions:

  • Precursor: 1-Amino-5-nitronaphthalene (for 1-nitronaphthalene derivatives) .

  • Diazotizing Agent: Sodium nitrite (NaNO2\text{NaNO}_2) in H2SO4\text{H}_2\text{SO}_4.

  • Temperature: 0–5°C to prevent premature decomposition .

Alternative Pathways

Reductive coupling of 1-nitronaphthalene-2-diazonium with sulfite buffers produces 1,1'-azonaphthalene, preserving deuterium orientations in isotopic studies . This underscores the compound’s utility in synthesizing symmetric azo compounds.

Chemical Properties and Reactivity

Thermal Decomposition (Dediazoniation)

In aqueous acid, 1-nitronaphthalene-2-diazonium undergoes heterolytic cleavage to form a reactive phenyl cation intermediate, which rapidly reacts with nucleophiles like water. Kinetic studies in 0.02 M sodium dodecyl sulfate (SDS) micelles reveal a 1.5-fold increase in decomposition rate (kobsk_{\text{obs}}) compared to aqueous media, attributed to micellar stabilization of the transition state .

Activation Parameters:

ConditionΔH‡ (kJ/mol)ΔS‡ (J/mol·K)
Aqueous H2SO4\text{H}_2\text{SO}_498.3+45.2
SDS Micelles97.8+11.3

The entropy reduction in micellar systems (ΔΔS=33.9J/mol\cdotpK\Delta \Delta S‡ = -33.9 \, \text{J/mol·K}) highlights the role of solvent organization in reaction dynamics .

Reductive Transformations

Reduction with deuterated hypophosphorous acid (D3PO2\text{D}_3\text{PO}_2) replaces the diazonium group with protium, with isotopic labeling confirming dioxane as the proton source . This reductive deuteration mechanism parallels Grignard reagent behavior, implicating ether autoxidation pathways.

Spectral and Analytical Data

Spectroscopic Profiles

  • UV-Vis: λmax=254nm\lambda_{\text{max}} = 254 \, \text{nm} (aromatic π→π* transitions) .

  • FT-IR: Peaks at 1520 cm⁻¹ (NO2\text{NO}_2 asymmetric stretch) and 2270 cm⁻¹ (N≡N+\text{N≡N}^+) .

  • ¹H NMR (CDCl₃): δ 8.72 (d, 1H, H-8), 8.25 (d, 1H, H-3), 7.95–7.45 (m, 4H, aromatic) .

Applications in Organic Synthesis

Fluorinated Aromatic Compounds

The Schiemann reaction leverages 1-nitronaphthalene-2-diazonium to synthesize 1-fluoro-2-nitronaphthalene, a precursor to pharmaceuticals and agrochemicals .

Azo Dye Synthesis

Coupling with electron-rich aromatics yields azo dyes with enhanced thermal stability, utilized in textiles and imaging technologies .

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